BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) currently under investigation for its potential in treating various cancers [, , ]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate [, ]. This pathway is crucial for DNA and RNA synthesis, making it an attractive target for cancer therapy [, , ].
BAY-2402234 was developed by Bayer AG, a global pharmaceutical company based in Berlin, Germany. It falls under the classification of small molecule inhibitors and is specifically categorized as a DHODH inhibitor. This classification is crucial as it highlights its mechanism of action within the metabolic pathways involved in pyrimidine synthesis, which are essential for nucleic acid metabolism and cellular proliferation .
The synthesis of BAY-2402234 involves several chemical reactions that yield a compound with high potency and selectivity for DHODH. The compound's synthesis typically starts from readily available precursors that undergo various transformations, including cyclization and functional group modifications.
Key steps in the synthesis may include:
The molecular structure of BAY-2402234 can be described by its chemical formula and specific molecular characteristics. The compound has a molecular weight of approximately 520.84 g/mol.
The structural analysis reveals:
X-ray crystallography studies have elucidated the binding mode of BAY-2402234 with DHODH, revealing strong electron density corresponding to the inhibitor within the active site. This structural data is essential for understanding how modifications to the compound might enhance its efficacy or selectivity .
BAY-2402234 primarily functions by inhibiting the enzymatic activity of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the mitochondrial compartment. This inhibition disrupts pyrimidine nucleotide synthesis, leading to reduced proliferation of rapidly dividing cells such as cancer cells.
The technical details include:
BAY-2402234 exerts its effects primarily through inhibition of DHODH, thereby blocking the de novo pyrimidine synthesis pathway. This action leads to:
Data from preclinical studies indicate that BAY-2402234 not only inhibits cell proliferation but also induces differentiation across multiple AML xenograft models, supporting its potential therapeutic application .
BAY-2402234 possesses several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and potential interactions within biological systems.
BAY-2402234 has significant implications in cancer research, particularly for:
Acute myeloid leukemia (AML) represents a devastating hematologic malignancy characterized by genetic heterogeneity and dismal survival rates, particularly in elderly patients where 5-year overall survival remains below 10% [1] [2]. The disease pathogenesis centers around differentiation arrest at hematopoietic progenitor stages, where leukemic blasts fail to undergo terminal maturation while retaining abnormal self-renewal capacity. This blockade manifests through diverse molecular mechanisms:
Unlike other malignancies, AML's clinical severity stems not from uncontrolled proliferation alone but from the accumulation of differentiation-arrested blasts that displace functional hematopoietic elements. This mechanistic understanding highlights why overcoming differentiation blockade – exemplified by the success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) – represents a promising therapeutic strategy for non-APL AML subtypes [1] [2].
Table 1: Genetic Lesions Contributing to Differentiation Blockade in AML
Genetic Lesion Category | Example Mutations | Molecular Consequence |
---|---|---|
Transcription Factor Fusions | PML-RARA, RUNX1-RUNX1T1 | Dominant-negative inhibition of myeloid differentiation programs |
Epigenetic Regulators | DNMT3A, TET2, IDH1/2 | Altered DNA/histone methylation impairing differentiation gene expression |
Signal Transduction | FLT3-ITD, RAS | Constitutive proliferation signaling bypassing differentiation cues |
Spliceosome Components | SF3B1, SRSF2 | Aberrant mRNA processing of differentiation-related transcripts |
Tumor Suppressors | TP53 | Loss of cell cycle checkpoints and differentiation control |
Dihydroorotate dehydrogenase (DHODH) occupies a pivotal position in cellular metabolism as a mitochondrial flavoenzyme catalyzing the fourth reaction in the de novo pyrimidine biosynthesis pathway – the oxidation of dihydroorotate to orotate [6] [9]. This reaction represents the rate-limiting step in generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides (cytidine, thymidine, uridine). DHODH's functional significance extends beyond metabolic conversion:
Cancer cells exhibit differential dependence on DHODH due to their heightened pyrimidine demands and frequent deficiencies in salvage pathways. Beyond its canonical metabolic function, emerging evidence suggests DHODH influences oncogenic processes through:
Table 2: DHODH Classification and Functional Characteristics
DHODH Class | Structure | Localization | Electron Acceptor | Representative Organisms |
---|---|---|---|---|
Class 1A | Homodimer | Cytoplasm | FAD, NAD+ | Lactococcus lactis |
Class 1B | Heterodimer | Cytoplasm | FAD, NAD+ | Lactobacillus acidophilus |
Class 2 | Monomer | Mitochondrial Membrane | Ubiquinone | Homo sapiens (Human) |
The therapeutic targeting of DHODH in myeloid malignancies stems from compelling preclinical evidence demonstrating that its inhibition reverses the core differentiation blockade in AML. The molecular rationale encompasses several interconnected mechanisms:
The differentiation-inducing capacity of DHODH inhibition mirrors the therapeutic paradigm established in APL with ATRA but extends applicability to the ~85% of AML cases without differentiation therapy options. BAY-2402234 emerges within this context as a next-generation DHODH inhibitor specifically optimized for myeloid malignancies through enhanced potency, selectivity, and pharmacokinetic properties [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7